N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzamide core, a 2-chlorophenyl moiety, and a methoxyethyl side chain.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-24-15(12-7-3-5-9-14(12)18)10-22-16(23)11-6-2-4-8-13(11)17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXWCZSYYFCLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-(2-chlorophenyl)-2-methoxyethanol.
Amidation Reaction: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several benzamide derivatives, differing primarily in substituent groups, which dictate physicochemical and biological properties. Key comparisons include:
Key Observations :
- Fluoroalkyl Groups : The trifluoromethyl group in the target compound and Fluopyram enhances resistance to oxidative metabolism, a critical feature in agrochemicals .
- Chlorophenyl vs.
- Methoxyethyl Chain : Unlike etobenzanid’s ethoxymethoxy group, the methoxyethyl side chain in the target compound could improve solubility while maintaining steric bulk .
Physicochemical Properties and Reactivity
- Trifluoromethyl Group : The -CF₃ group increases electronegativity and lipophilicity, as seen in Fluopyram, which improves cell membrane penetration .
- Methoxyethyl Side Chain : Compared to N-(hydroxymethyl)-2-(trifluoromethyl)benzamide (), the methoxyethyl group likely reduces polarity, enhancing bioavailability .
- Chlorophenyl Substituent : Similar to N-(2-chlorophenyl)-2-(methanesulfonamido)benzamide (), the 2-chlorophenyl group may contribute to halogen bonding in biological targets .
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H16ClF3N
- Molecular Weight : 335.75 g/mol
- IUPAC Name : this compound
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives with modifications on the benzamide moiety have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as EGFR and VEGFR, which are crucial in tumor growth and metastasis.
- Case Study : A related compound demonstrated an IC50 value of 10 nM against EGFR, indicating potent inhibitory activity. This suggests that this compound may also possess similar properties, although specific data for this compound is limited .
Antimicrobial Activity
In vitro studies have shown that compounds structurally related to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : A related derivative showed MIC values ranging from 0.5 µg/mL to 8 µg/mL against various strains of bacteria, indicating a strong potential for antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical in optimizing the biological activity of this compound. Variations in substituents on the benzene rings and modifications to the amide group can significantly impact potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and potential binding affinity |
| Chlorine | Enhances interaction with biological targets through halogen bonding |
| Methoxyethyl | May improve solubility and bioavailability |
The proposed mechanism of action for compounds similar to this compound generally involves:
- Inhibition of Kinases : Compounds target kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
